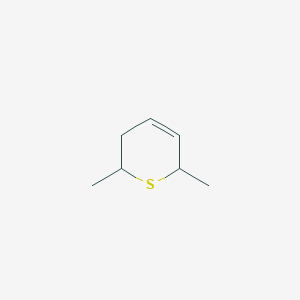
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- is an organic compound with the molecular formula C11H20O2 It consists of a cyclohexanol ring substituted with a 1-methyl-1-oxiranylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- can be achieved through several methods. One common approach involves the epoxidation of 1-methyl-1-cyclohexene followed by the ring-opening reaction with a suitable nucleophile. The reaction conditions typically involve the use of peracids or hydrogen peroxide as oxidizing agents for the epoxidation step, and acidic or basic conditions for the ring-opening step.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as titanium silicalite or other metal oxides may be employed to enhance the efficiency of the epoxidation reaction. The choice of solvents and reaction conditions is optimized to minimize by-products and maximize the desired product.
化学反应分析
Types of Reactions
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized cyclohexanol derivatives.
科学研究应用
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- involves its interaction with specific molecular targets and pathways. For example, the epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activity or the alteration of cellular processes.
相似化合物的比较
Similar Compounds
Cyclohexanol: A simple cyclohexanol without the epoxide group.
1-Methylcyclohexanol: A cyclohexanol with a methyl group but no epoxide.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: A cyclohexanol with a different substitution pattern.
Uniqueness
Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- is unique due to the presence of both the cyclohexanol ring and the epoxide group
属性
CAS 编号 |
61276-52-6 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
1-[2-(oxiran-2-yl)propan-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O2/c1-10(2,9-8-13-9)11(12)6-4-3-5-7-11/h9,12H,3-8H2,1-2H3 |
InChI 键 |
KKEOSILAVQFMMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CO1)C2(CCCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14591506.png)

![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)
![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)


![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)

![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)



![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
